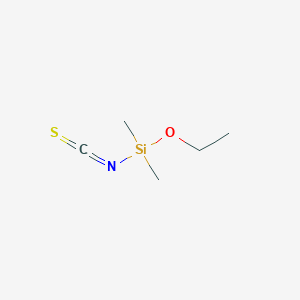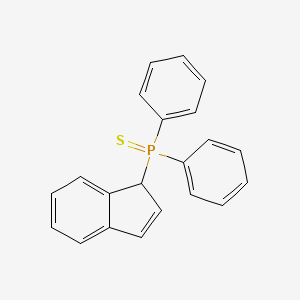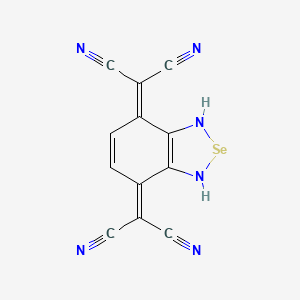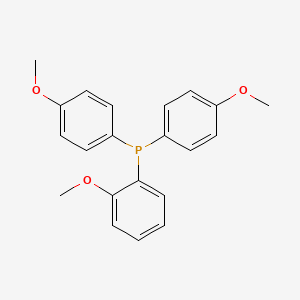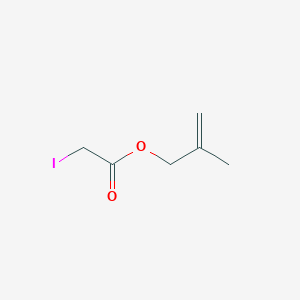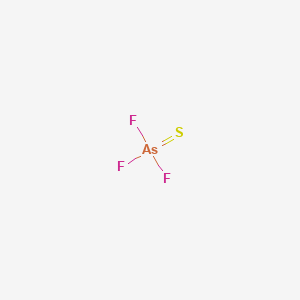![molecular formula C28H32N2O B14285066 2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one CAS No. 125164-39-8](/img/structure/B14285066.png)
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexanone core with two extended conjugated systems, each containing a dimethylamino group attached to a phenyl ring. The presence of these functional groups imparts significant electronic and photophysical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one typically involves a multi-step process. One common method includes the aldol condensation reaction between 4-(dimethylamino)benzaldehyde and cyclohexanone in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality material suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, which can influence biological activities such as enzyme inhibition or receptor binding. The presence of dimethylamino groups enhances its ability to interact with nucleophilic and electrophilic sites within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Michler’s ketone: 4,4’-Bis(dimethylamino)benzophenone, known for its use in dye synthesis and photoinitiators.
Chalcones: Compounds with similar conjugated systems and potential biological activities.
Enaminones: Molecules containing enamine and ketone functionalities, used in various synthetic applications.
Uniqueness
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one stands out due to its unique combination of a cyclohexanone core with extended conjugated systems, providing distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and fluorescent probes.
Propiedades
Número CAS |
125164-39-8 |
|---|---|
Fórmula molecular |
C28H32N2O |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
2,6-bis[3-[4-(dimethylamino)phenyl]prop-2-enylidene]cyclohexan-1-one |
InChI |
InChI=1S/C28H32N2O/c1-29(2)26-18-14-22(15-19-26)8-5-10-24-12-7-13-25(28(24)31)11-6-9-23-16-20-27(21-17-23)30(3)4/h5-6,8-11,14-21H,7,12-13H2,1-4H3 |
Clave InChI |
WDAFPEGNJYRORX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC=C2CCCC(=CC=CC3=CC=C(C=C3)N(C)C)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


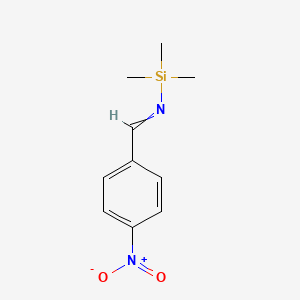
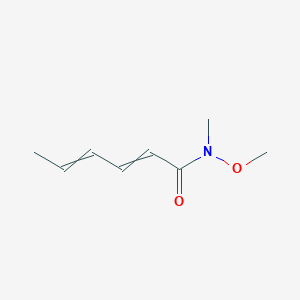
![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
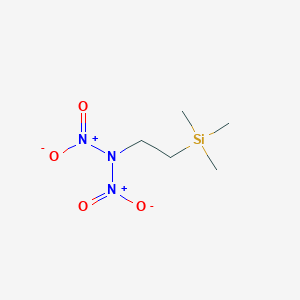
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)
